molecular formula C6H2BrCl2FO2S B13510355 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13510355
M. Wt: 307.95 g/mol
InChI Key: WTUZNQXMQDJFIN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-substituted benzene ring. One common method is the sulfonation of 3-Bromo-6-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonate
  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonothioate

Uniqueness

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to its combination of substituents and the presence of the sulfonyl chloride group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications.

Biological Activity

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride functional group. The molecular formula is C6_6H3_3BrClFOS, and it has a molecular weight of approximately 307.94 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in drug development.

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the substitution patterns on the aromatic ring. The presence of halogens (bromine, chlorine, and fluorine) enhances the compound's reactivity, making it a versatile building block in the synthesis of more complex organic molecules.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The following sections detail potential biological activities based on related compounds and structural analogs.

Potential Biological Effects

  • Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been shown to possess antimicrobial properties. For instance, related sulfonyl chlorides are utilized in the synthesis of pharmaceuticals targeting bacterial infections.
  • Anticancer Properties : Some sulfonyl chlorides serve as intermediates in developing anticancer agents. The structural similarity to known anticancer drugs suggests that this compound may also exhibit similar effects.
  • Enzyme Inhibition : The presence of halogens typically enhances lipophilicity and bioactivity, making such compounds suitable candidates for enzyme inhibition studies. For example, fluorinated compounds have been shown to improve binding affinity to certain enzymes.

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides can often be linked to their structural features. A comparison of this compound with similar compounds reveals insights into its potential activity:

Compound NameMolecular FormulaSimilarity Index
3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chlorideC6_6H3_3BrClFO2_2S0.97
3-Bromo-5-fluorobenzenesulfonyl chlorideC6_6H3_3BrClFO2_2S0.93
4-Bromo-2-fluorobenzenesulfonyl chlorideC6_6H3_3BrClFO2_2S0.90

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, which influence their reactivity and biological activity.

Case Studies

Research studies have documented the synthesis and evaluation of various sulfonyl chlorides, including those structurally similar to this compound. For example:

  • Sulfinamide Synthesis : A study demonstrated the efficient conversion of sulfonyl chlorides to sulfinamides using various reaction conditions, highlighting the utility of such compounds in medicinal chemistry .
  • Anticancer Activity : Investigations into structurally related compounds revealed promising anticancer activities when tested against various cancer cell lines, suggesting that modifications in the sulfonyl group can significantly impact efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology :

  • Halogenation-Sulfonation Strategy : Start with a fluorobenzene derivative and sequentially introduce bromine and chlorine via directed halogenation (e.g., using NBS for bromination and Cl2/FeCl3 for chlorination). Sulfonation is achieved via chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

  • Yield Optimization : Monitor reaction progression using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 40–60%, depending on halogenation efficiency.

    Reaction Step Reagents/ConditionsYield (%)
    BrominationNBS, CCl4, 80°C70–80
    ChlorinationCl2, FeCl3, 50°C60–70
    SulfonationClSO3H, 0–5°C40–60

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 to identify substituent positions. Fluorine’s electronegativity deshields adjacent protons (δ ~7.2–7.8 ppm for aromatic H) .
  • X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (>0.8 Å) ensures accurate determination of halogen positions and bond angles .

Q. How does this compound react with amines and alcohols, and what are the key intermediates formed?

  • Methodology :

  • Sulfonamide Formation : React with primary/secondary amines (e.g., methylamine) in anhydrous THF under N2. Monitor pH to avoid hydrolysis of the sulfonyl chloride group .
  • Sulfonate Esters : Use alcohols (e.g., methanol) with a base (e.g., pyridine) to neutralize HCl byproducts. Isolate products via solvent evaporation and recrystallization.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store under inert gas (Ar/N2) at –20°C in amber vials to prevent hydrolysis and photodegradation. Conduct stability assays via periodic HPLC analysis to detect decomposition (e.g., free sulfonic acid formation) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Bromine at position 3 acts as a leaving group. Use Pd(PPh3)4 catalyst and aryl boronic acids in THF/H2O. DFT calculations (e.g., Gaussian 09) predict activation barriers for competing pathways. Meta-chlorine and ortho-fluorine reduce steric hindrance, favoring coupling at bromine .

Q. Can computational modeling predict hydrolysis kinetics of the sulfonyl chloride group under aqueous conditions?

  • Methodology :

  • Perform density functional theory (DFT) studies to model transition states. Compare computed activation energies (ΔG<sup>‡</sup>) with experimental hydrolysis rates (pH 7.4 buffer, 37°C). The electron-withdrawing fluorine accelerates hydrolysis by polarizing the S–Cl bond .

Q. How can conflicting NMR and X-ray data on molecular geometry be resolved?

  • Methodology :

  • Multi-Technique Validation : Use SHELXPRO to refine crystallographic data and check for disorders. Compare NMR-derived coupling constants (e.g., <sup>3</sup>JH-F) with X-ray torsion angles. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

Q. What role does this compound play in designing protease inhibitors via sulfonamide-based pharmacophores?

  • Methodology :

  • Synthesize sulfonamide analogs and screen against target enzymes (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to assess binding affinity. The chloro-fluoro motif enhances hydrophobic interactions in enzyme pockets .

Q. How does temperature affect the stability of the sulfonyl chloride group during prolonged reactions?

  • Methodology :

  • Conduct kinetic studies at 25°C, 40°C, and 60°C in DMF. Monitor degradation via LC-MS. Arrhenius plots reveal activation energy (Ea) for hydrolysis. Below 40°C, decomposition is <5% over 24 hours .

Q. Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., ChemDraw NMR predictors) to resolve ambiguities in substituent positions .
  • Safety Protocols : Use Schlenk lines for air-sensitive reactions and PPE (gloves, goggles) to handle corrosive sulfonyl chloride .

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

3-bromo-6-chloro-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H

InChI Key

WTUZNQXMQDJFIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)Br

Origin of Product

United States

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